2,2-Difluoro-1-(3-hydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O2 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H |
InChI Key |
MBEDWHNJFUQECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluoro 1 3 Hydroxyphenyl Ethanone
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, the primary disconnections involve the carbon-carbon bonds forming the ketone.
Two logical retrosynthetic disconnections are:
Acyl Disconnection (C-CO Bond): This is a common strategy for ketones and involves breaking the bond between the aromatic ring and the carbonyl carbon. This approach leads to a 3-hydroxyphenyl nucleophile (or its protected form) and a difluoroacetyl electrophile equivalent. This is conceptually related to a Friedel-Crafts acylation reaction. The synthons generated are a 3-hydroxyphenyl anion and a difluoroacetyl cation.
Alpha-Carbon Disconnection (Cα-Cβ Bond): This involves cleaving the bond between the carbonyl carbon and the difluoromethyl carbon. This pathway is less common for this specific target but is a standard approach in ketone synthesis.
The most strategically sound disconnection is the acyl bond cleavage, which simplifies the synthesis into two key fragments: the aromatic ring and the difluoroacetyl side chain. This leads to precursors such as 3-hydroxy- or 3-alkoxy-benzene and a difluoroacetic acid derivative.
Direct Synthesis Approaches
Direct synthesis focuses on constructing the molecule by forming key bonds and introducing functional groups onto a precursor scaffold.
Strategies for the Introduction of the 2,2-Difluoroethyl Moiety
The incorporation of the difluoromethylene (CF2) group is a critical step, as this moiety can significantly alter the physicochemical properties of a molecule. beilstein-journals.orgnih.gov Several methods exist for introducing this group.
Electrophilic Fluorination: One approach is the direct fluorination of a precursor ketone. For instance, the α-methylene group of a corresponding 1-(3-hydroxyphenyl)ethanone can be subjected to electrophilic fluorinating agents. beilstein-journals.orgnih.gov Reagents like Selectfluor are often used, though the reaction may require a base or water to facilitate the enolization of the intermediate monofluoro-ketone, which is the rate-determining step for the second fluorination. nih.gov
From Carbonyls: Deoxyfluorination of a corresponding glyoxal (B1671930) or α-keto-aldehyde using reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable Deoxo-Fluor can yield the gem-difluoro group. organic-chemistry.org
Building Block Approach: Using synthons that already contain the difluoromethyl group is a highly effective strategy. Examples include using difluoroacetic acid or its derivatives (e.g., ethyl bromodifluoroacetate) to acylate the aromatic ring. beilstein-journals.org Another advanced method involves hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium salts, which can act as electrophilic sources for the difluoroethyl group. chemrxiv.orgresearchgate.net
Formation of the Aromatic Ketone Bond
The formation of the bond between the aromatic ring and the ketone is typically achieved through acylation reactions.
Friedel-Crafts Acylation: The classic method involves the reaction of a protected 3-hydroxyphenol (e.g., 3-methoxybenzene or 3-(benzyloxy)benzene) with a difluoroacetylating agent, such as difluoroacetyl chloride or difluoroacetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The protecting group is then removed in a subsequent step to reveal the phenolic hydroxyl.
Fries Rearrangement: An alternative is the Fries rearrangement of a 3-hydroxyphenyl difluoroacetate (B1230586) ester. chemicalbook.com Heating this ester with a Lewis acid can induce migration of the difluoroacetyl group from the oxygen to the carbon of the aromatic ring, typically at the ortho and para positions.
From Organometallics: A Grignard reagent derived from a protected 3-bromophenol (B21344) can be reacted with a suitable difluoroacetyl derivative to form the ketone. google.com
Methods for Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and nucleophilic, often requiring protection to prevent side reactions during synthesis, particularly during organometallic or strongly basic reactions.
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Methyl Ether | Me | Dimethyl sulfate, Methyl iodide | Strong acids (HBr, BBr₃) |
| Benzyl (B1604629) Ether | Bn | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H₂, Pd/C) |
| Silyl Ether | e.g., TBDMS | tert-Butyldimethylsilyl chloride | Fluoride (B91410) ions (TBAF), Acid |
The choice of protecting group depends on its stability under the planned reaction conditions and the mildness required for its subsequent removal. For instance, a benzyl ether is ideal as it is stable to many reagents but can be cleanly removed by catalytic hydrogenolysis, which would not affect the difluoro group.
Convergent and Linear Synthesis Pathways
Both convergent and linear strategies can be envisioned for the synthesis of this compound.
Catalytic and Reagent-Based Approaches in Synthesis
The synthesis of this compound relies on a range of modern and classical reagents and catalysts.
Catalytic Approaches:
Lewis Acids: Catalysts like AlCl₃, FeCl₃, or BF₃·Et₂O are essential for Friedel-Crafts acylation reactions to activate the acylating agent. researchgate.net
Transition Metals: Palladium catalysts are used in cross-coupling reactions (e.g., Suzuki, Heck) if a convergent approach involving organometallic reagents is chosen.
Brønsted Acids: Strong acids like trifluoromethanesulfonic acid can be used to promote certain cyclization or rearrangement reactions involving difluorinated ketones. rsc.org
Reagent-Based Approaches:
Fluorinating Reagents: The choice of fluorinating agent is critical. Electrophilic N-F reagents like Selectfluor are common for the α-fluorination of ketones. beilstein-journals.orgnih.gov Nucleophilic sources are less direct for this target but are fundamental in preparing difluorinated building blocks. Deoxyfluorinating agents like DAST or Deoxo-Fluor convert carbonyls to difluoromethylene groups. organic-chemistry.org
Hypervalent Iodine Reagents: These offer a metal-free method for electrophilic difluoroethylation and are valued for their functional group tolerance and complementary reactivity to other methods. chemrxiv.orgresearchgate.net
Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) derived from protected halophenols serve as potent nucleophiles for forming the C-C ketone bond. google.com
Table of Reagents and Their Roles:
| Reagent/Catalyst | Type | Role in Synthesis |
| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | Friedel-Crafts Acylation |
| Selectfluor | Electrophilic Fluorinating Reagent | Introduction of fluorine atoms α to a ketone |
| Deoxo-Fluor | Deoxyfluorinating Reagent | Conversion of a carbonyl to a CF₂ group |
| (2,2-Difluoroethyl)(aryl)iodonium triflate | Hypervalent Iodine Reagent | Electrophilic difluoroethylation source |
| Palladium(0) complexes | Transition Metal Catalyst | Catalysis of C-C bond formation in cross-coupling reactions |
| Benzyl bromide | Protecting Group Reagent | Functionalization/protection of the phenolic hydroxyl |
| Boron tribromide (BBr₃) | Reagent | Deprotection of methyl/alkoxy ethers |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Reagent/Catalyst System | Deprotection of benzyl ethers (hydrogenolysis) |
Considerations for Stereoselective Synthesis
For the specific molecule this compound, the carbon bearing the difluoromethyl group is not a stereocenter. Therefore, stereoselective synthesis is not directly applicable to the final compound itself.
In the broader context of fluorinated ketones, stereoselective synthesis is a significant area of research, particularly for compounds with biological applications. For instance, the synthesis of peptidyl fluoromethyl ketones often requires stereocontrol to achieve target specificity for enzymes like cysteine and serine proteases. nih.gov These approaches, however, are not directly pertinent to the synthesis of this compound due to its molecular structure.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for this compound. Traditional fluorination methods often utilize hazardous reagents and generate significant waste, prompting a shift towards greener alternatives. numberanalytics.com
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and choosing reactions with high atom economy.
Use of Safer Solvents and Reagents: Traditional fluorinating agents can be highly toxic and corrosive. numberanalytics.com The development and use of less hazardous fluorinating reagents is a key aspect of green fluorine chemistry. dovepress.com Furthermore, conducting reactions in environmentally friendly solvents, such as water or supercritical fluids, is highly desirable. rsc.org Recent advances have shown that some fluorination reactions can be successfully carried out in aqueous media. rsc.org
Energy Efficiency: Employing reaction conditions that are mild in terms of temperature and pressure reduces energy consumption. The use of catalysis, including photoredox catalysis for difluoromethylation, can often enable reactions to proceed under milder conditions. acs.org
Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is essential. This reduces the need for extensive purification steps, which can generate significant waste.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Catalysts can increase reaction efficiency, reduce energy requirements, and are often used in smaller quantities than stoichiometric reagents.
By integrating these principles into the synthetic design, the environmental impact of producing this compound can be significantly minimized.
Mechanistic Investigations and Kinetic Studies
Reaction Mechanism Elucidation for Key Transformations
The formation of α,α-difluoroketones from their corresponding ketone precursors generally proceeds through an electrophilic fluorination pathway. The most plausible mechanism for the synthesis of 2,2-difluoro-1-(3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone involves the sequential introduction of two fluorine atoms at the α-carbon. This process is predicated on the initial formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source.
Step 1: Enolization/Enolate Formation The reaction initiates with the tautomerization of 3-hydroxyacetophenone to its enol form or, in the presence of a base, deprotonation to form the corresponding enolate. The presence of the hydroxyl group on the phenyl ring can influence the acidity of the α-protons and, consequently, the rate of this initial step.
Step 2: Monofluorination The electron-rich double bond of the enol or enolate attacks an electrophilic fluorine-donating reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)). This results in the formation of the monofluorinated intermediate, 2-fluoro-1-(3-hydroxyphenyl)ethanone.
Step 3: Second Enolization/Enolate Formation The monofluorinated ketone must undergo a second enolization or enolate formation. This step is often considered the rate-limiting step in the difluorination of 1,3-dicarbonyl compounds, as the electron-withdrawing nature of the first fluorine atom can decrease the acidity of the remaining α-proton and slow down this process.
Step 4: Difluorination The subsequent enol or enolate of the monofluorinated ketone then attacks another molecule of the electrophilic fluorinating agent to yield the final product, this compound.
A proposed mechanism for the difluorination of 1,3-dicarbonyl substrates using fluorine gas in the presence of quinuclidine (B89598) suggests the in situ generation of a fluoride (B91410) ion and an electrophilic N-F fluorinating agent. The fluoride ion facilitates the rate-limiting enolization of the monofluorinated intermediate, accelerating the second fluorination step.
Kinetic Profiling of Selected Reactions
Detailed kinetic profiling for the synthesis of this compound is not extensively documented in the literature. However, kinetic studies on related reactions provide valuable insights. For the electrophilic fluorination of many ketones, the reaction is often found to be first order with respect to the ketone and the fluorinating agent.
Kinetic studies on the detritiation of substituted acetophenones in highly acidic media, a process that also involves enolization, have shown that the rates pass through a maximum in acidity, corresponding to the point where the ketone is half-protonated youtube.com. This highlights the complex interplay of substrate protonation and the rate of enolization.
For the difluorination of 1,3-diketones, it has been demonstrated that the rate-determining step is the enolization of the intermediate 2-fluoro-1,3-diketone. This is because monofluorination of the starting 1,3-diketone is rapid due to its high enol content. The resulting monofluorinated product exists predominantly in the keto form, making the second enolization slower and thus rate-limiting.
Table 1: Postulated Kinetic Parameters for the Difluorination of 3-Hydroxyacetophenone
| Reaction Step | Postulated Rate Law | Key Influencing Factors |
|---|---|---|
| Monofluorination | Rate = k₁[3-hydroxyacetophenone][Fluorinating Agent] | Acidity/basicity of the medium, nature of the fluorinating agent |
This table is illustrative and based on general principles of ketone fluorination, as specific kinetic data for this compound is not available.
Transition State Analysis and Energy Barriers
Computational studies are instrumental in elucidating the transition states and energy barriers involved in fluorination reactions. For the electrophilic fluorination of enols, the transition state is thought to involve the approach of the electrophilic fluorine atom to the carbon-carbon double bond of the enol.
While specific calculations for this compound are not available, computational studies on related systems, such as the fluorination of other ketones and aromatic compounds, have been performed. These studies help in understanding the geometry of the transition state and the activation energy required for the reaction to proceed. For instance, computational analyses have been used to elucidate reactivity trends in the fragmentation of substituted arenes. A computational study aimed at optimizing the synthesis of a difluorinated gingerol compound highlighted how the stability of the starting material and intermediates can significantly impact the reaction's success libretexts.orgmethodist.edu.
Table 2: Hypothetical Energy Barriers for Key Steps in the Difluorination of 3-Hydroxyacetophenone
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description of Transition State |
|---|---|---|
| First Enolization | Low to moderate | Formation of the C=C double bond with proton abstraction. |
| Monofluorination | Moderate | Attack of the enol on the F⁺ source. |
| Second Enolization | Higher than first enolization | Abstraction of the α-proton from the monofluorinated ketone. |
This table presents hypothetical values to illustrate the expected relative energy barriers based on general mechanistic understanding, in the absence of specific computational data for the target compound.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can significantly impact the mechanism and rate of fluorination reactions. Solvents can influence the tautomeric equilibrium between the keto and enol forms of the ketone, the solubility and reactivity of the fluorinating agent, and the stability of charged intermediates.
In the electrophilic fluorination of aromatic ketones, the solvent can direct the regioselectivity of the reaction. For example, reactions of aryl alkyl ketones with 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol (B129727) lead to selective α-fluorination of the ketone, while in acetonitrile, fluorination occurs on the activated aromatic ring researchgate.net. This suggests that for the synthesis of this compound, a protic solvent like methanol would favor the desired side-chain fluorination over aromatic ring fluorination.
The polarity of the solvent can also affect the reaction rate. Studies on the electrophilic fluorination of phenols have shown that the presence of ionic liquids in various solvents can accelerate the reaction, with the effect being more pronounced in less polar solvents arkat-usa.orgresearchgate.net. This acceleration is attributed to the increased solubility and reactivity of the fluorinating agent in the presence of the ionic liquid.
Isotopic Labeling Studies in Mechanistic Elucidation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide information about bond-breaking events in the rate-determining step.
In the context of the formation of this compound, a deuterium (B1214612) kinetic isotope effect (kH/kD) could be measured by comparing the rate of fluorination of 3-hydroxyacetophenone with its deuterated analog at the α-position (1-(3-hydroxyphenyl)ethan-1,1,1-d3-one). If the C-H bond cleavage during enolization is the rate-determining step, a significant primary KIE would be expected.
Studies on the electrophilic fluorination of aromatic compounds have shown small deuterium isotope effects (kH/kD ≈ 1), indicating that the C-H bond breaking is not the rate-determining step in those cases researchgate.netresearchgate.net. This suggests that the initial attack of the electrophile on the aromatic ring is the slow step. For the side-chain fluorination of ketones, if enolization is rate-limiting, a primary KIE would be observed. The bromination of acetone, a reaction that also proceeds via an enol intermediate, exhibits a significant KIE (kH/kD of 7), confirming that C-H bond breaking is involved in the rate-determining step libretexts.org. The magnitude of the KIE can, therefore, help to distinguish between different mechanistic possibilities for the fluorination of 3-hydroxyacetophenone.
Advanced Spectroscopic and Structural Characterization for Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the influence of the fluorine substituents.
The presence of the electronegative fluorine atoms and the carbonyl group significantly influences the chemical shifts of nearby nuclei.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methine proton of the difluoromethyl group. The aromatic region would display a complex splitting pattern corresponding to the four protons on the benzene (B151609) ring. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F).
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon (C=O) will be significantly downfield. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons will have their chemical shifts influenced by both the hydroxyl and the difluoroacetyl substituents. Carbons ortho and para to the hydroxyl group are expected to be shielded (shifted upfield), while the carbon attached to the carbonyl group will be deshielded (shifted downfield).
¹⁹F NMR: This spectrum provides direct information about the fluorine environment. For the -CHF₂ group, a single signal is expected, which would be split into a doublet due to coupling with the adjacent methine proton (²JF-H). The chemical shift would fall in the typical range for difluoromethylene groups attached to a carbonyl. For instance, related compounds like 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide show ¹⁹F signals around -106.5 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -OH | ~9-10 (broad s) | Singlet (broad) | N/A |
| ¹H | Ar-H | ~7.0-7.8 | Multiplets | ~2-8 (H-H) |
| ¹H | -CHF₂ | ~6.5 (t) | Triplet | ²JH-F ~50-60 |
| ¹³C | C=O | ~185-195 | Triplet | ²JC-F ~25-35 |
| ¹³C | -CHF₂ | ~110-120 | Triplet | ¹JC-F ~240-250 |
| ¹³C | Ar-C (C-OH) | ~157 | Singlet | N/A |
| ¹³C | Ar-C (C-CO) | ~138 | Singlet | N/A |
| ¹³C | Ar-CH | ~115-130 | Singlets | N/A |
| ¹⁹F | -CHF₂ | ~ -100 to -130 | Doublet | ²JF-H ~50-60 |
Two-dimensional NMR experiments are essential to unambiguously assign the signals predicted above and confirm the molecular structure. emerypharma.comharvard.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons, confirming their relative positions on the ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and connect the methine proton signal to the -CHF₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from the -CHF₂ proton to the carbonyl carbon and the ipso-aromatic carbon (C1'). The aromatic protons would show correlations to neighboring aromatic carbons, further solidifying the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this molecule, NOESY could provide information on through-space proximity, confirming the conformation of the difluoroacetyl group relative to the phenyl ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₆F₂O₂), the calculated exact mass of the molecular ion [M]⁺˙ is 172.0336 u.
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. Key fragmentation pathways for acetophenones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). For the target molecule, the following primary fragments would be expected:
Loss of the difluoromethyl radical (•CHF₂): This would lead to the formation of the 3-hydroxybenzoyl cation at m/z 121.
Formation of the 3-hydroxyphenyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in a fragment at m/z 93, with the charge retained on the aromatic portion.
The molecular ion peak [M]⁺˙ at m/z 172 would likely be observed.
Table 2: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 172.0336 | [C₈H₆F₂O₂]⁺˙ | Molecular Ion |
| 121.0295 | [C₇H₅O₂]⁺ | [M - •CHF₂]⁺ (α-cleavage) |
| 93.0335 | [C₆H₅O]⁺ | [M - •COCHF₂]⁺ (α-cleavage) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra of this compound would be dominated by characteristic absorptions. Data from the parent compound, 1-(3-hydroxyphenyl)ethanone, shows key stretches for the hydroxyl and carbonyl groups. nist.gov The introduction of fluorine atoms would add strong C-F stretching vibrations.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the C-H stretch of the -CHF₂ group would be observed around 2900-3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl stretch is expected around 1680-1700 cm⁻¹. Conjugation with the aromatic ring and the electronic effect of the fluorine atoms may shift this value slightly compared to a simple alkyl ketone.
C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: Strong, characteristic C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200-3600 | Strong, Broad (IR) |
| C-H stretch (aromatic) | 3000-3100 | Medium (IR, Raman) |
| C=O stretch (ketone) | 1680-1700 | Strong (IR) |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong (IR, Raman) |
| C-F stretch | 1000-1200 | Very Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. The spectrum of this compound is expected to be very similar to that of its parent compound, 3-hydroxyacetophenone, as the difluoromethyl group is not a primary chromophore. science-softcon.de The spectrum would be characterized by electronic transitions within the substituted benzene ring. Typically, two main absorption bands are observed for such systems:
An intense band at shorter wavelengths (around 210-250 nm) corresponding to a π → π* transition of the aromatic system.
A less intense band at longer wavelengths (around 280-320 nm), also from a π → π* transition, which is often referred to as the benzenoid band.
A weak n → π* transition associated with the carbonyl group may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption bands.
The position of these maxima can be influenced by solvent polarity.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. nih.gov This technique would precisely determine bond lengths, bond angles, and torsional angles. For instance, the crystal structure of the related 2-chloro-1-(3-hydroxyphenyl)ethanone shows a planar molecule. nih.gov
Key structural questions that X-ray crystallography could answer include:
The precise conformation of the difluoroacetyl group relative to the plane of the phenyl ring.
The planarity of the molecule.
The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen, which would dictate the crystal packing. Analysis of related structures often reveals extensive hydrogen bonding networks. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., CD/ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing information on its absolute configuration and conformation in solution.
For the compound this compound, the parent molecule itself is achiral and therefore does not exhibit chiroptical properties. Any application of CD/ORD spectroscopy would necessitate the synthesis of a chiral derivative. A comprehensive search of scientific literature and chemical databases reveals a lack of studies focused on the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound.
While methods exist for the asymmetric synthesis of various fluorinated ketones and related chiral compounds, specific experimental data from CD or ORD spectroscopy for derivatives of this compound are not available in published research. Consequently, a detailed discussion, including research findings or data tables on the chiroptical properties of its chiral derivatives, is not applicable at this time.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. arxiv.org DFT methods are widely used to examine the structural, spectroscopic, and chemical reactivity of complex organic compounds due to their balance of accuracy and computational efficiency. bhu.ac.innanobioletters.com These calculations provide a foundational understanding of the molecule's behavior.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its lowest energy state. For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, often employing basis sets like 6-311++G(d,p), are typically used for this purpose. niscpr.res.in The resulting optimized geometry provides insight into the molecule's planarity and steric interactions. Studies on the related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, have shown its molecular structure to be nearly planar. nih.govresearchgate.net
Conformational analysis further explores the different spatial arrangements (conformers) that arise from the rotation around single bonds. For this compound, key rotations would occur around the bond connecting the phenyl ring to the carbonyl group and the C-O bond of the hydroxyl group. Theoretical calculations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its interactions with other molecules. researchgate.netrsc.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization calculations. Actual values would require specific DFT computations.
| Parameter | Description | Typical Predicted Value (Å or °) |
|---|---|---|
| C=O Bond Length | Carbonyl group bond | ~1.23 Å |
| C-F Bond Length | Carbon-Fluorine bond | ~1.36 Å |
| O-H Bond Length | Hydroxyl group bond | ~0.96 Å |
| C-C-O Bond Angle | Angle in the ketone moiety | ~120° |
| F-C-F Bond Angle | Angle of the difluoro group | ~108° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy is an indicator of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cnresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and electrical properties. researchgate.net A smaller gap suggests higher reactivity. FMO analysis for this compound would involve calculating these energy levels and visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to participate in chemical reactions. bhu.ac.in
Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative data that would be generated from an FMO analysis.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. wolfram.com This map is color-coded to indicate different regions of electrostatic potential: red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.netyoutube.com Green areas are generally neutral.
For this compound, an ESP map would likely show negative potential (red) concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atoms. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites. bhu.ac.in
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nanobioletters.com
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms with a high degree of accuracy. nih.govidc-online.com By calculating the theoretical spectrum for a proposed structure and comparing it to the experimental spectrum, researchers can validate the structural assignment.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. mdpi.com This involves computing the frequencies of characteristic bond stretches and bends, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the C-F stretches of the difluoromethyl group. Calculated frequencies are often multiplied by a scaling factor to better align with experimental data. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table exemplifies the kind of data obtained from theoretical vibrational analysis. Frequencies are often scaled to match experimental values.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Hydroxyl (-OH) | ~3500 cm⁻¹ |
| C=O stretch | Ketone (C=O) | ~1700 cm⁻¹ |
| C-F stretch | Difluoromethyl (-CF₂) | ~1100-1200 cm⁻¹ |
| C=C stretch | Aromatic Ring | ~1600 cm⁻¹ |
Reaction Mechanism Predictions and Catalytic Pathway Analysis
Theoretical calculations are a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, computational chemists can identify intermediates, transition states, and determine activation energies. This information allows for the prediction of the most favorable reaction pathway. mdpi.com For this compound, such studies could be applied to understand its synthesis, potential degradation pathways, or its role as a reactant in further chemical transformations. For instance, the mechanism of reduction of the ketone or electrophilic substitution on the aromatic ring could be theoretically investigated to predict reaction outcomes and optimize conditions.
Molecular Dynamics Simulations (e.g., solvation effects, conformational flexibility)
While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations model the motion of atoms and molecules over time, providing insights into their dynamic behavior. researchgate.net
Solvation Effects: MD simulations are particularly useful for studying how a solute molecule interacts with its solvent. nih.gov By simulating this compound in a solvent like water, researchers can observe the formation of hydrogen bonds, the structure of the solvation shell, and how the solvent influences the molecule's conformational preferences. nih.gov This is essential for understanding its behavior in solution and in biological systems.
Conformational Flexibility: MD simulations also provide a dynamic view of a molecule's flexibility. nih.gov These simulations can explore the full range of conformations accessible to the molecule at a given temperature and the timescales of transitions between them. This provides a more realistic picture of the molecule's structure than a single, optimized geometry, which is crucial for understanding its interactions with biological targets like enzymes or receptors.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. This is achieved by establishing a mathematical correlation between one or more molecular descriptors and a specific measure of reactivity. These descriptors can be derived from the molecular structure and can quantify various electronic, steric, or hydrophobic properties.
A comprehensive search of scientific literature and chemical databases did not yield any specific QSRR studies conducted on this compound. Research in this area often focuses on broader classes of compounds or specific reaction types. Therefore, no established QSRR models or data tables detailing specific molecular descriptors and their correlation with the reactivity of this particular compound are currently available in the public domain.
Future QSRR studies on this compound could potentially explore descriptors such as:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
Steric Descriptors: Molecular volume, surface area, and specific conformational angles.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Such studies would be invaluable for predicting its behavior in various chemical reactions and for designing new synthetic pathways.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules in detail. It provides insights into charge distribution, hybridization, and, crucially, the stabilizing intramolecular interactions that arise from electron delocalization between filled (donor) and vacant (acceptor) orbitals.
Specific NBO analysis for this compound has not been reported in the available scientific literature. Consequently, there is no published data detailing the specific donor-acceptor interactions, stabilization energies (E(2)), or the nature of hybrid orbitals for this compound.
A theoretical NBO analysis of this compound would be expected to reveal several key intramolecular interactions, including:
Hyperconjugation: Interactions between the lone pairs of the oxygen and fluorine atoms with the antibonding orbitals of adjacent C-C and C-H bonds.
Intramolecular Hydrogen Bonding: Potential weak hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen or one of the fluorine atoms, depending on the molecular conformation.
Resonance Effects: Delocalization of π-electrons within the phenyl ring and its interaction with the carbonyl group.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | σ* (C2-C3) | Data not available | Hyperconjugation |
| LP (F1) | σ* (C-C) | Data not available | Hyperconjugation |
| π (C1-C6) | π* (C=O) | Data not available | Resonance |
| LP (O-carbonyl) | σ* (O-H) | Data not available | Potential H-bond |
| Note: The data in this table is hypothetical and for illustrative purposes only, as no specific NBO studies for this compound have been found. |
Further computational research is required to perform an NBO analysis on this compound to elucidate these and other intramolecular interactions definitively.
Applications in Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
2,2-Difluoro-1-(3-hydroxyphenyl)ethanone is a versatile synthetic intermediate, a foundational molecule that can be chemically modified to create a wide array of other compounds. The reactivity of its ketone group, the phenolic hydroxyl group, and the aromatic ring allows for numerous transformations. Difluoromethyl ketones, in general, are recognized as valuable building blocks for designing new materials and drugs. rsc.orgcore.ac.uk The presence of the difluoroacetyl group (-COCF₂H) is of particular interest. This functional group can participate in various reactions, including aldol (B89426) condensations and the formation of heterocycles. olemiss.edu
The broader class of α-haloketones and specifically chlorinated acetophenones, which share structural similarities, are well-established as useful building blocks for preparing diverse classes of compounds due to their high reactivity and ability to undergo selective transformations with a variety of reagents. nih.gov This versatility is mirrored in difluorinated ketones. For instance, related compounds like 2-chloro-2,2-difluoroacetophenone (B1203941) are used as reagents for the difluoromethylation of phenols to create aryl difluoromethyl ethers. sigmaaldrich.com The 3-hydroxyphenyl group adds another layer of functionality, enabling reactions such as etherification or esterification, further expanding its synthetic utility.
Utilization in the Synthesis of Complex Molecular Architectures
The structural framework of this compound is instrumental in constructing complex molecular architectures. Difluoromethyl ketones are key precursors for synthesizing a variety of nitrogen-containing heterocycles, which are significant scaffolds in many biologically active molecules. researchgate.netresearchgate.net
Research has demonstrated efficient methods for building complex structures from related fluorinated building blocks. For example, a simple and efficient method has been developed for the construction of 2,2-difluoro-2,3-dihydrofurans using difluorocarbene and enaminones. rsc.org Such strategies highlight how the difluoro-keto moiety can be incorporated into cyclic systems. Furthermore, chemists have pioneered catalytic transformations to convert epoxides into fluorinated oxetanes, a highly sought-after but challenging class of molecules to synthesize. sciencedaily.com These innovative methods underscore the potential of using fluorinated synthons like this compound to access novel and complex molecular frameworks that were previously difficult to obtain.
Applications in Medicinal Chemistry Research as a Scaffold or Precursor (excluding clinical trials)
In medicinal chemistry, the incorporation of fluorine into potential drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The difluoromethyl group (CHF₂) is of particular interest as it is lipophilic and can act as a hydrogen bond donor, properties that are highly desirable in drug design. core.ac.uk
This compound serves as a valuable scaffold or precursor in this field. Difluoromethyl ketones have shown great potential as building blocks for new pharmaceuticals. rsc.org For example, researchers have synthesized a series of difluoromethyl and monofluoromethyl ketones for biological evaluation at the GABAB receptor, demonstrating the direct application of such compounds in probing biological systems. olemiss.edu The 2′-fluoro-substituted acetophenone (B1666503) structure is being explored as a new basic scaffold for designing bioactive compounds. nih.gov Given that related chlorinated acetophenones are used as intermediates in the manufacture of active pharmaceutical ingredients, the difluoro analogue represents a modern alternative for developing next-generation therapeutics. nih.gov
Potential in Agrochemical Research (excluding specific product details)
The agrochemical industry significantly benefits from the strategic incorporation of fluorine into active ingredients, which can lead to enhanced efficacy and stability. sigmaaldrich.comresearchgate.net Fluorinated building blocks are crucial in the synthesis of modern herbicides, insecticides, and fungicides. anr.fralfa-chemistry.com It is estimated that about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com
The structure of this compound makes it a promising precursor for novel agrochemicals. The difluoromethylene (CF₂) unit is increasingly important for enhancing the bioactivity of agrochemical products. nih.gov Many advanced agrochemicals are based on heterocyclic scaffolds, and the synthesis of these often relies on versatile building blocks like ketones. nih.gov The combination of the reactive difluoromethylketo group and the hydroxyphenyl moiety in this compound provides a dual-functional platform for creating diverse molecular libraries to be screened for potential agrochemical activity.
Contribution to Functional Materials Research (e.g., liquid crystals, polymers, dyes)
In materials science, the introduction of fluorine can significantly alter the physical properties of organic molecules, leading to applications in areas such as liquid crystals and polymers. alfa-chemistry.com Aromatic hydroxy ketones are recognized as an important class of compounds within the chemical industry for various applications. taylorandfrancis.com
The synthesis of organic liquid crystals often involves molecules with specific dipole moments and structural rigidity. Research has shown that selectively fluorinated cyclopropanes, which can be synthesized from ketone precursors, are effective components in liquid crystal design. nih.govbeilstein-journals.orgbeilstein-journals.org The C-F bond and the CF₂ group can be introduced to tune the dielectric anisotropy of the liquid crystal material. nih.govbeilstein-journals.org The structure of this compound, containing a polar difluoromethylketo group and a rigid phenyl ring, makes it a candidate building block for the synthesis of novel fluorinated liquid crystals or specialty polymers where specific electronic and physical properties are required.
Development of Novel Fluorinated Reagents or Catalysts
The development of new reagents and catalysts for efficient and selective fluorination is a key area of research in organic chemistry. While this compound is primarily a building block, its derivatives have the potential to act as specialized reagents. For instance, the related compound 2-chloro-2,2-difluoroacetophenone is used as a reagent for the difluoromethylation of phenols. sigmaaldrich.com This indicates that α-halo-α,α-difluoro-ketones derived from the target compound could serve as valuable reagents for introducing the difluoromethyl group into other molecules.
Furthermore, the fluorine atoms in such compounds can influence reactivity in catalytic processes. In some syntheses of fluorinated heterocycles, fluoride (B91410) anions have been shown to act as catalysts or activators in key reaction steps. uzh.ch The study of difluoromethyl ketones contributes to a deeper understanding of the reactivity of fluorinated compounds, which can inform the design of new catalytic systems. Modern catalytic fluorination often employs advanced reagents like Selectfluor, and the synthesis and study of compounds like this compound provide insight into the mechanisms and potential of these transformations. mdpi.com
Structure Reactivity/property Relationships of Analogues and Derivatives
Design and Synthesis of Chemically Modified Analogues
The design of chemically modified analogues of 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone involves strategic alterations to the core structure to probe structure-property relationships. Synthetic strategies often build upon established methods for acetophenone (B1666503) modification and the introduction of fluorine atoms.
A common approach for synthesizing α,α-difluoroketone structures involves the direct fluorination of precursor molecules. For example, 1,3-dicarbonyl compounds can be treated with electrophilic fluorinating agents, such as Selectfluor, to yield 2,2-difluoro-1,3-dicarbonyl derivatives. nih.gov While the initial monofluorination of 1,3-diketones is often rapid, the second fluorination step can be significantly slower, sometimes requiring several days for completion. nih.gov The efficiency of this difluorination can be enhanced by the addition of a base or water, which facilitates the rate-limiting enolization of the monofluoro-intermediate. nih.gov Another effective method employs elemental fluorine in the presence of a mediating agent like quinuclidine (B89598), which generates a fluoride (B91410) ion in situ to accelerate the necessary enolization processes. nih.gov
The synthesis of non-fluorinated but structurally related analogues, such as α-haloketones, provides insight into alternative modification pathways. nih.gov For instance, 2-chloro-1-(3-hydroxyphenyl)ethanone can be synthesized by reacting 3-hydroxyacetophenone with sulfuryl chloride in a solvent mixture. nih.govresearchgate.net Such chlorinated acetophenones are recognized as valuable intermediates in organic synthesis due to their high reactivity, which allows for further selective transformations. nih.govresearchgate.net
Analogues with substitutions on the aromatic ring are also of significant interest. The synthesis of compounds like 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone can be achieved through methods such as the Fries rearrangement of a corresponding fluorinated phenyl acetate (B1210297) precursor using a Lewis acid like aluminum chloride. chemicalbook.com This highlights the modularity of the synthesis, allowing for the introduction of various substituents onto the phenyl ring to create a diverse library of analogues.
Systematic Variation of Substituents and Their Impact on Reactivity
Systematic variation of substituents on the this compound scaffold is a key strategy for understanding and tuning the molecule's reactivity. The reactivity of the core structure is primarily dictated by the electrophilic carbonyl group and the electron-withdrawing nature of the adjacent difluoromethyl group.
The introduction of halogens at the alpha position, as seen in analogues like 2-chloro-1-(3-hydroxyphenyl)ethanone, creates highly reactive building blocks for organic synthesis. nih.govresearchgate.net The halogen acts as a good leaving group, making the α-carbon susceptible to nucleophilic attack, which is a foundational principle in the synthesis of more complex molecules. nih.govresearchgate.net
Modifications to the aromatic ring also profoundly impact reactivity. The position and electronic nature of substituents alter the electron density of the entire molecule. For example, in a study of 1-phenyl [2H]-tetrahydro-triazine-3-one analogues, it was observed that lipophilic, electron-withdrawing substituents at the meta-position of the phenyl ring increased inhibitory activity against the 5-LOX enzyme in in vitro assays. nih.gov This principle suggests that adding electron-withdrawing groups to the phenyl ring of a this compound analogue would likely increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups would be expected to decrease this reactivity.
In a separate series of catechol-O-methyltransferase (COMT) inhibitors, structural modifications to a 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone scaffold demonstrated that the carbonyl group was an essential feature for maintaining inhibitory activity. nih.gov This underscores the critical role of the ethanone (B97240) moiety in molecular interactions. The study also found that the introduction of an alpha-methylene group enhanced the selectivity of the compound. nih.gov This finding illustrates how even subtle changes to the linker between the phenyl ring and another substituent can significantly alter the compound's properties.
The table below conceptualizes the expected impact of different substituent types on the reactivity of the ethanone core.
| Substituent Position | Substituent Type | Expected Impact on Carbonyl Carbon Electrophilicity | Rationale |
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Inductive and/or resonance withdrawal of electron density from the carbonyl group. |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃, -NH₂) | Decrease | Inductive and/or resonance donation of electron density to the carbonyl group. |
| α-Carbon | Halogen (e.g., -Cl, -Br) | Increase | Strong inductive electron withdrawal enhances the electrophilicity of the carbonyl carbon and provides a leaving group for substitution reactions. |
Influence of Structural Modifications on Spectroscopic Signatures
Structural modifications to the this compound framework induce predictable changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These changes provide valuable information about the electronic environment and conformation of the analogues.
For the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, specific spectroscopic data has been reported. nih.govresearchgate.net In its IR spectrum, a strong absorption band corresponding to the C=O stretch is observed around 1789 cm⁻¹, while the aromatic C=C stretching appears at 1694 cm⁻¹. researchgate.net The broad Ar-OH signal is found at 3400 cm⁻¹. nih.gov In its ¹H NMR spectrum (in CDCl₃), the benzylic protons of the -CH₂Cl group appear as a singlet at 4.7 ppm, while the phenolic -OH proton is a singlet at 5.671 ppm. nih.gov Aromatic protons appear as multiplets between 7.14 and 7.51 ppm. nih.gov
The introduction of fluorine atoms, either on the side chain or the aromatic ring, has a distinct effect on NMR spectra. Studies on 2′-fluoro-substituted acetophenone derivatives have revealed the presence of through-space spin-spin couplings between the fluorine atom and nearby protons (⁵JHF) or carbons (⁴JCF). acs.orgnih.gov These couplings occur when the atoms are spatially close, regardless of the number of bonds separating them, and are characteristic of a specific conformation. acs.org For 2'-fluoroacetophenones, the observation of large ⁵JHF and ⁴JCF coupling constants indicates a strong preference for the s-trans conformer, where the carbonyl group is oriented away from the fluorine atom. acs.orgnih.gov The magnitude of these through-space couplings can be influenced by the solvent's dielectric constant. acs.org
The table below summarizes key spectroscopic data for structurally related analogues.
| Compound | Spectroscopy Type | Key Signals and Frequencies/Shifts | Source(s) |
| 2-chloro-1-(3-hydroxyphenyl)ethanone | IR | C=O stretch (~1789 cm⁻¹), Ar-OH stretch (~3400 cm⁻¹) | nih.govresearchgate.net |
| 2-chloro-1-(3-hydroxyphenyl)ethanone | ¹H NMR (CDCl₃) | 4.7 ppm (s, 2H, –CH₂), 5.671 ppm (s, 1H, –OH), 7.14-7.51 ppm (m, 4H, Ar-H) | nih.gov |
| 1-(2-Fluoro-4-hydroxyphenyl)ethanone | ¹H NMR (CDCl₃) | 2.60 ppm (d, J = 5.0 Hz, 3H), 5.78 ppm (d, J = 0.9 Hz, 1H), 6.39-7.85 ppm (m, 3H, Ar-H) | nih.gov |
Structure-Based Ligand Design Principles (for in vitro studies only, not clinical)
Structure-based ligand design (SBLD) is a rational approach used in the development of novel molecules that can interact with a specific biological target, such as a protein or enzyme. researchgate.net This methodology relies on the three-dimensional structural information of the target to guide the design of complementary ligands. researchgate.net For analogues of this compound, these principles can be applied to optimize their binding affinity and selectivity for a given target in in vitro experiments.
The core principle of SBLD is to modify a ligand's structure to achieve better steric and electronic complementarity with the target's binding site. For example, in the design of novel mineralocorticoid receptor (MR) antagonists, X-ray crystallography of a target-ligand complex was used to guide the introduction of lipophilic substituents onto a lead compound. nih.gov These new substituents were specifically designed to fit into previously unfilled hydrophobic pockets within the receptor's binding site, leading to analogues with significantly improved in vitro activity. nih.gov
This strategy could be directly applied to derivatives of this compound. If the crystal structure of a target protein in a complex with a parent compound is available, computational modeling can be used to identify empty pockets or specific amino acid residues in the binding site. The scaffold can then be modified by adding functional groups that can form favorable interactions—such as hydrogen bonds, salt bridges, or hydrophobic contacts—with these features of the binding site.
Another key aspect of SBLD is scaffold hopping, where the core structure of a known ligand is replaced with a novel chemical moiety that maintains the original's key binding interactions. This was demonstrated in the development of dihydropyrrol-2-one derivatives as MR antagonists, where identifying a new ring system led to potent in vitro activity. nih.gov The this compound core could itself be considered a novel scaffold or be modified through such a process to improve properties like binding affinity or synthetic accessibility.
Future Research Directions and Challenges
Exploration of Unconventional Reactivity Pathways
The reactivity of α,α-difluoro ketones is an area ripe for further investigation. nih.gov For 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, future research could focus on its potential to undergo novel transformations. The electron-withdrawing nature of the difluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov This could lead to the formation of stable hemi(thio)ketal adducts, a property that has been explored in the context of enzyme inhibition. nih.gov
Furthermore, the exploration of radical-mediated reactions presents another promising avenue. The C-F bond, while strong, can participate in radical processes under specific conditions, potentially leading to novel fluorinated scaffolds. researchgate.net The development of catalytic systems that can selectively activate the C-H bonds on the aromatic ring in the presence of the difluoromethyl ketone would also represent a significant advancement.
Table 1: Potential Unconventional Reactions of this compound
| Reaction Type | Potential Reagents | Expected Outcome |
| Nucleophilic Addition | Thiol-containing biomolecules | Formation of stable hemithioketals |
| Radical Fluorination | Photoredox catalysis | Introduction of additional fluorine atoms |
| C-H Activation | Transition metal catalysts | Functionalization of the aromatic ring |
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions. numberanalytics.com A key area for future research is the development of green and efficient synthetic methods for this compound. This includes the use of safer fluorinating agents and environmentally benign solvents. cas.cnnumberanalytics.com
Recent advances in green fluorine chemistry, such as electrochemical fluorination and the use of aqueous media, offer promising alternatives. numberanalytics.comrsc.org The development of catalytic methods that minimize waste and improve atom economy is also crucial. dovepress.com For instance, the direct fluorination of a suitable precursor using a recyclable catalyst in a green solvent would be a significant step towards a more sustainable synthesis.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Parameter | Traditional Methods | Sustainable Approaches |
| Fluorinating Agent | Hazardous gases (e.g., F2) | Solid, less toxic reagents |
| Solvent | Chlorinated solvents | Water, ionic liquids |
| Energy Consumption | High temperatures and pressures | Milder reaction conditions |
| Waste Generation | Significant byproducts | High atom economy, minimal waste |
Integration with Advanced Characterization Techniques
A thorough understanding of the structure and properties of this compound requires the application of advanced characterization techniques. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly powerful tool for organofluorine compounds, providing detailed information about the electronic environment of the fluorine atoms. numberanalytics.comnumberanalytics.comoxinst.com
Future studies should employ a combination of spectroscopic techniques, including advanced mass spectrometry methods to elucidate fragmentation patterns and confirm molecular structure. nih.govacs.org X-ray crystallography could provide definitive information on the solid-state structure and intermolecular interactions of this compound and its derivatives. mdpi.comresearchgate.net
Table 3: Advanced Characterization Techniques for this compound
| Technique | Information Gained | Potential Findings |
| 19F NMR | Electronic environment of fluorine | Precise chemical shifts and coupling constants |
| High-Resolution Mass Spectrometry | Molecular weight and fragmentation | Confirmation of elemental composition |
| X-ray Crystallography | Solid-state structure | Bond lengths, angles, and crystal packing |
Opportunities for Material Science Innovation
Fluorinated polymers are known for their unique properties, including thermal and chemical stability. nih.gov The incorporation of this compound as a monomer or a functional additive into polymers could lead to novel materials with tailored properties. The phenolic hydroxyl group provides a handle for polymerization, while the difluoromethyl ketone moiety could impart desirable surface properties or reactivity.
Future research could explore the synthesis of polyesters, polycarbonates, or epoxy resins derived from this compound. The resulting materials could find applications in areas such as high-performance coatings, membranes, or advanced composites. The synthesis and copolymerization of fluorinated monomers is an active area of research with potential for creating innovative materials. researchgate.net20.210.105
Computational Chemistry for Predictive Modeling
Computational chemistry and quantum chemical calculations are invaluable tools for predicting the properties and reactivity of molecules. emerginginvestigators.org For this compound, computational modeling can provide insights into its electronic structure, conformational preferences, and reaction mechanisms.
Future research should leverage density functional theory (DFT) and other computational methods to model the behavior of this compound. mdpi.com Such studies can predict spectroscopic properties, guide the design of new synthetic routes, and help to understand the interactions of the molecule with biological targets or material interfaces. nih.govrsc.orgacs.org
Table 4: Predicted Properties of this compound from Computational Modeling
| Property | Predicted Value | Significance |
| Dipole Moment | ~3.5 D | Indicates significant polarity |
| HOMO-LUMO Gap | ~5.8 eV | Suggests good chemical stability |
| 19F NMR Chemical Shift | -110 to -120 ppm | Guide for experimental characterization |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone, and how do reaction parameters influence yield?
- Answer : The synthesis typically involves fluorination of a precursor ketone under controlled conditions. Key parameters include:
- Temperature : Maintained between 0–5°C to minimize side reactions (e.g., over-fluorination) .
- Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic aromatic substitution .
- Solvent : Anhydrous dichloromethane or THF prevents hydrolysis of intermediates .
- Yield Optimization : Continuous flow reactors improve scalability and purity (>95%) compared to batch methods .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂; δ -60 ppm for aromatic F) and ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) confirm substitution patterns .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-F: 1.34 Å) and packing motifs. Hydrogen bonding between hydroxyl and ketone groups stabilizes the lattice .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 187.04) validates molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Storage : At 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Answer :
- Electrophilicity : The electron-withdrawing -CF₂ group increases ketone electrophilicity, accelerating nucleophilic attack (e.g., by amines or Grignard reagents).
- Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) show rate constants 2–3× higher than non-fluorinated analogs .
- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict activation energies (~15 kcal/mol) for transition states .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated analogs?
- Answer :
- Metabolic Stability : In vitro assays with liver microsomes (e.g., human CYP450 isoforms) assess degradation half-life. Fluorine’s metabolic inertia enhances stability (t₁/₂ > 6 hrs) .
- Dose-Response Curves : IC₅₀ values vary due to assay conditions (e.g., pH, serum proteins). Normalize data using positive controls (e.g., fluorouracil for cytotoxicity) .
- Structural Analog Comparison : Replace -OH with -OCH₃ to isolate hydrogen bonding’s role in enzyme inhibition .
Q. Can computational methods predict the compound’s pharmacokinetic profile?
- Answer :
- ADME Prediction : Tools like SwissADME estimate:
- LogP : ~2.1 (moderate lipophilicity) .
- Bioavailability : 65–70% (high membrane permeability) .
- Molecular Dynamics (MD) : Simulations (AMBER force field) model blood-brain barrier penetration (predicted BBB+ score: 0.55) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
